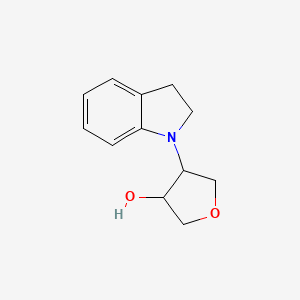

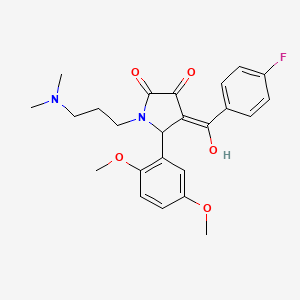

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain .Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Treatment

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate: has been investigated as an α-glucosidase inhibitor, which is crucial for managing diabetes mellitus. Current drugs like Acarbose, Voglibose, and Miglitol have side effects, prompting researchers to explore novel molecules. In this study, novel sulfonamides derived from 1,2,3-benzotriazin-4(3H)-one were synthesized and tested for α-glucosidase inhibition. Compound 5c demonstrated potent inhibition, surpassing Acarbose .

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Further studies could explore its efficacy against fungal pathogens, especially considering the promising results observed for related derivatives .

Anti-Inflammatory Potential

Given the benzotriazinyl moiety, it’s worth investigating whether this compound exhibits anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and novel agents are always sought after. Detailed in vitro and in vivo studies are warranted .

Solid Phase Peptide Synthesis

The 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids have been used in solid-phase peptide synthesis. This application could be explored further, especially in the context of peptide-based drug development .

Anti-HIV Integrase Activity

Considering the structural features of diketo acid-type compounds, related 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids have shown anti-HIV integrase activity. While not directly related, this highlights the potential of similar compounds .

Agrochemical Applications

Sulfonamides, including those based on heterocyclic systems, find applications in agrochemicals. Investigating whether this compound has any pesticidal or herbicidal properties could be valuable .

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYBBXQZJPKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)

![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)

![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)

![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)